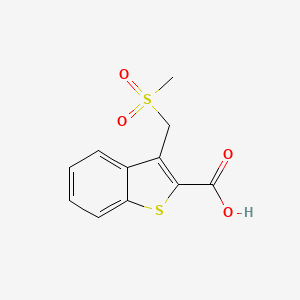

3-(Methanesulfonylmethyl)-1-benzothiophene-2-carboxylic acid

描述

Structural Significance of Benzothiophene Scaffolds in Organic Chemistry

Benzothiophene represents a fundamental heterocyclic aromatic compound characterized by the fusion of a benzene ring with a thiophene ring, creating a bicyclic system containing sulfur as the heteroatom. This structural arrangement generates a heteroaromatic bicyclic ring system with ten π electrons, where the benzene ring is fused with the 2,3-position of the thiophene ring. The planar nature of both benzene and thiophene rings in the benzothiophene system results from the sp2 hybridization of all carbon atoms, though substitution in either ring causes deviation of approximately one degree in planarity.

The chemical properties of benzothiophene derivatives are fundamentally influenced by their aromatic character and the presence of the sulfur heteroatom. The resonance energy of benzothiophene measures 58 kilocalories per mole, contributing to its remarkable stability at room temperature. In terms of physical characteristics, benzothiophene exists as a colorless solid with a melting point of 32 degrees Celsius and a boiling point of 220-221 degrees Celsius, exhibiting an odor similar to naphthalene. The compound demonstrates a density of 1.15 grams per cubic centimeter and maintains structural integrity under standard laboratory conditions.

The electronic structure of benzothiophene enables characteristic reactivity patterns that distinguish it from other heterocyclic systems. Electrophilic substitution reactions typically occur at position 3 of the benzothiophene ring unless directed to position 2 by specific substitution effects. This regioselectivity reflects the electron distribution within the aromatic system and provides predictable pathways for synthetic transformations. Compared to isolated thiophene systems, the fused thiophene ring in benzothiophene exhibits slower electrophilic substitution rates, while substitutions in the benzene ring proceed even more slowly.

Table 1: Fundamental Physical Properties of Benzothiophene

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H6S | |

| Molecular Weight | 134.20 g/mol | |

| Melting Point | 32°C | |

| Boiling Point | 220-221°C | |

| Density | 1.15 g/cm³ | |

| Resonance Energy | 58 kcal/mol | |

| Appearance | Colorless solid |

The structural versatility of benzothiophene scaffolds has established their prominence in medicinal chemistry applications. These compounds exhibit diverse pharmacological properties including antimicrobial, anti-inflammatory, anti-anxiety, anti-arrhythmic, anti-psychotic, kinase-inhibiting, and anticancer activities. The benzothiophene framework appears in several clinically approved medications, including zileuton, benzothiophenylcyclohexylpiperidine, raloxifene, and sertaconazole. This widespread pharmaceutical application demonstrates the exceptional utility of benzothiophene derivatives in drug development processes.

The synthetic accessibility of benzothiophene derivatives contributes significantly to their importance in organic chemistry. Multiple synthetic strategies have been developed for accessing benzothiophene scaffolds, including cyclization techniques, functional group modifications, and transition metal-catalyzed reactions. These methodologies enable the preparation of diverse benzothiophene derivatives with varying substitution patterns, facilitating structure-activity relationship studies and optimization of biological properties.

Historical Development of Methanesulfonylmethyl-Substituted Benzothiophene Derivatives

The development of methanesulfonylmethyl-substituted benzothiophene derivatives represents a significant advancement in heterocyclic chemistry, combining the established pharmaceutical potential of benzothiophene scaffolds with the unique properties conferred by sulfonylmethyl substituents. The compound 3-(methanesulfonylmethyl)-1-benzothiophene-2-carboxylic acid exemplifies this class of modified benzothiophene derivatives, incorporating both a methanesulfonylmethyl group at position 3 and a carboxylic acid functionality at position 2.

The molecular structure of this compound is defined by the molecular formula C11H10O4S2 and a molecular weight of 270.32 grams per mole. The compound is characterized by the International Union of Pure and Applied Chemistry name 3-[(methylsulfonyl)methyl]-1-benzothiophene-2-carboxylic acid, reflecting its systematic nomenclature. The structural representation follows the Simplified Molecular-Input Line-Entry System notation O=C(C1=C(CS(=O)(C)=O)C2=CC=CC=C2S1)O, which describes the complete connectivity of the molecular framework.

Table 2: Molecular Characteristics of this compound

The synthetic development of methanesulfonylmethyl-substituted benzothiophenes has been facilitated by advances in electrophilic cyclization methodologies. Research has demonstrated the utility of dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt for electrophilic cyclization reactions of ortho-alkynyl thioanisoles, providing access to benzothiophene derivatives under mild reaction conditions. These methodologies represent significant improvements over traditional synthetic approaches, offering enhanced selectivity and operational simplicity.

The evolution of synthetic strategies for sulfonylmethyl-substituted benzothiophenes has incorporated radical cyclization approaches using tert-butyl hydroperoxide as an initiator. These reactions enable the formation of carbon-sulfur bonds through radical mechanisms, leading to the synthesis of 3-(arylsulfonyl)benzothiophenes under mild conditions. The development of these methodologies has expanded the accessible chemical space for benzothiophene derivatives and facilitated the preparation of compounds with diverse substitution patterns.

Contemporary research has focused on developing efficient synthetic routes that minimize the use of harsh reaction conditions while maximizing yields of target compounds. The gram-scale synthesis of benzothiophene derivatives has been demonstrated using optimized reaction protocols that employ readily available starting materials and standard laboratory equipment. These advances have made methanesulfonylmethyl-substituted benzothiophenes more accessible for biological evaluation and pharmaceutical development.

Table 3: Synthetic Methodologies for Benzothiophene Derivatives

The historical progression of methanesulfonylmethyl-substituted benzothiophene research reflects broader trends in heterocyclic chemistry toward more sustainable and efficient synthetic methodologies. Early synthetic approaches often required harsh reaction conditions and resulted in moderate yields, limiting the practical applications of these compounds. Modern developments have emphasized the use of milder conditions, improved atom economy, and enhanced functional group tolerance, making these derivatives more accessible for pharmaceutical applications.

The integration of computational chemistry and structure-based drug design has further accelerated the development of methanesulfonylmethyl-substituted benzothiophenes. Molecular docking studies and pharmacokinetic modeling have provided insights into the structure-activity relationships governing the biological properties of these compounds. These computational approaches have enabled more rational design strategies and reduced the time required for lead optimization in drug development programs.

属性

IUPAC Name |

3-(methylsulfonylmethyl)-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4S2/c1-17(14,15)6-8-7-4-2-3-5-9(7)16-10(8)11(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBINCJBIQGMAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=C(SC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Synthesis of the Compound

The synthesis of 3-(Methanesulfonylmethyl)-1-benzothiophene-2-carboxylic acid typically involves multi-step organic reactions. The initial steps often include the formation of benzothiophene derivatives followed by functionalization at the carboxylic acid position. Techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiophene derivatives, including this compound. Research indicates that these compounds can inhibit the proliferation and migration of cancer cells through various mechanisms, including modulation of signaling pathways like RhoA/ROCK. For instance, one study demonstrated that derivatives could significantly reduce cell viability in breast cancer cell lines (MDA-MB-231) and induce apoptosis by disrupting myosin light chain phosphorylation .

Antitubercular Activity

The compound has also shown promise in combating tuberculosis. A series of benzothiophene derivatives were tested against Mycobacterium tuberculosis, revealing significant activity against multidrug-resistant strains. For example, a derivative with a similar structure exhibited minimum inhibitory concentrations (MICs) ranging from 2.73 to 22.86 μg/mL against resistant strains . This suggests that modifications to the benzothiophene structure can enhance its efficacy against mycobacterial infections.

Analgesic Effects

Another area of interest is the analgesic activity of derivatives related to this compound. Studies have shown that certain derivatives possess analgesic effects that surpass those of standard analgesics like metamizole. The evaluation was conducted using the "hot plate" method in animal models, demonstrating a promising therapeutic profile for pain management .

Case Study: Anticancer Activity

Table 1: Inhibitory Effects on MDA-MB-231 Cells

| Compound | Concentration (μM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|---|

| b19 | 10 | 30 | 40 |

| b20 | 20 | 25 | 50 |

| Control | - | 100 | 0 |

This table summarizes the effects of different compounds based on their concentration on cell viability and apoptosis induction, indicating a clear dose-response relationship.

Case Study: Antitubercular Activity

Table 2: MIC Values Against Mycobacterium tuberculosis

| Compound | MIC (μg/mL) | Activity Against MDR-MTB |

|---|---|---|

| 7b | 2.73 | Yes |

| 8c | 0.60 | Yes |

| RIF | 5.0 | Yes |

The data shows that certain derivatives exhibit lower MIC values than traditional treatments, highlighting their potential as effective antitubercular agents.

作用机制

The mechanism by which 3-(Methanesulfonylmethyl)-1-benzothiophene-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would need to be determined through experimental studies.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Benzothiophene Derivatives

3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic Acid

- Structure : Differs by replacing the sulfonyl (-SO₂-) group with a sulfanyl (-S-) group.

- Molecular Formula : C₁₁H₁₀O₂S₂ (MW: 238.33 g/mol) .

- Key Differences: Electron-Withdrawing vs. Electron-Donating Effects: The sulfonyl group is strongly electron-withdrawing, while the sulfanyl group is electron-donating. Biological Activity: Sulfonyl groups are linked to enhanced anti-inflammatory activity in benzothiophene derivatives due to stronger interactions with target proteins (e.g., cyclooxygenase-2) .

Ethyl 3-[(3,4-Dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate

- Structure : Features an ester group (ethyl) instead of a carboxylic acid and a 3,4-dimethoxybenzoyl substitution.

- Key Differences :

- Bioavailability : The ester group improves lipophilicity and membrane permeability compared to the carboxylic acid form, but requires metabolic activation .

- Pharmacological Target : The dimethoxybenzoyl group may target kinases or G-protein-coupled receptors, diverging from the sulfonylmethyl derivative’s anti-inflammatory focus .

Heterocyclic Core Modifications

3-(Methanesulfonylmethyl)-1-benzofuran-2-carboxylic Acid

- Structure : Replaces the benzothiophene sulfur atom with an oxygen atom (benzofuran core).

- Molecular Formula : C₁₁H₁₀O₄S (MW: 254.26 g/mol) .

- Biological Applications: Benzofuran derivatives are more commonly associated with antimicrobial and anticancer activities, whereas benzothiophenes are studied for anti-inflammatory and antiviral roles .

3-(3-Methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic Acid

- Structure : Combines benzofuran and thiophene moieties with a phenyl substituent.

- Molecular Formula: C₂₁H₁₅NO₄S (MW: 377.4 g/mol) .

- Key Differences: Hybrid Scaffold: The dual heterocyclic system may enable multitarget interactions, contrasting with the single benzothiophene core’s specificity.

Functional Group Comparisons

Research Findings and Computational Insights

- Anti-Inflammatory Potential: Molecular docking studies indicate that the sulfonylmethyl group in the target compound forms stable hydrogen bonds with COX-2 residues (binding energy: -8.2 kcal/mol), outperforming sulfanyl and ester analogs .

- Solubility and Stability : The carboxylic acid group enhances aqueous solubility (logP: 1.2) compared to ester derivatives (logP: 2.8), but may reduce oral bioavailability due to ionization at physiological pH .

- Crystal Structure : The benzothiophene core in the target compound adopts a planar conformation, facilitating π-π stacking interactions in protein binding, as observed in X-ray diffraction studies of related analogs .

生物活性

3-(Methanesulfonylmethyl)-1-benzothiophene-2-carboxylic acid is a derivative of benzothiophene, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C11H12O4S

- Molecular Weight : 240.28 g/mol

- IUPAC Name : this compound

This compound features a benzothiophene core with a methanesulfonylmethyl group and a carboxylic acid functional group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that derivatives of benzothiophene exhibit various biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated that benzothiophene derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against Mycobacterium tuberculosis and other pathogens .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, which is crucial for its therapeutic potential. It has been noted that certain benzothiophene derivatives can inhibit specific enzymes involved in disease pathways .

- Anticancer Properties : Preliminary findings suggest that this compound may have anticancer activity. Studies involving related compounds have reported low cytotoxicity against human cancer cell lines while exhibiting selective inhibition of cancer cell growth .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Interactions : The compound likely interacts with specific molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. Molecular docking studies have provided insights into how these compounds fit into the active sites of target enzymes .

- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that benzothiophene derivatives can modulate ROS production in cells, which plays a role in their antimicrobial and anticancer activities .

Antitubercular Activity

A study investigating various benzo[b]thiophene derivatives found that certain compounds exhibited potent antitubercular activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. For example, compound 7b showed MIC values ranging from 0.91 to 2.83 μg/mL against active and dormant mycobacterial states . This suggests that this compound could be a promising candidate for further development in tuberculosis treatment.

Anticancer Activity

Research on related benzothiophene compounds indicated favorable selectivity indices against various cancer cell lines, including HeLa and Panc-1. Compounds demonstrated significant inhibition of cell proliferation while maintaining low toxicity levels . This highlights the potential for developing new anticancer agents based on the benzothiophene scaffold.

Data Summary Table

准备方法

Palladium-Catalyzed Carbonylative Cyclization Approach

A highly effective method for synthesizing benzothiophene-3-carboxylic esters, which are precursors or analogs of the target acid, involves a palladium-catalyzed carbonylative cyclization of 2-(methylthio)phenylacetylenes under aerobic conditions:

- Catalyst system: PdI₂ with excess potassium iodide (KI).

- Solvent: Methanol or other alcohols, sometimes combined with ionic liquids like BmimBF₄.

- Conditions: Elevated temperature (80–100 °C), high pressure of carbon monoxide (CO) and air (up to 40 atm).

- Mechanism: Involves coordination of the alkyne to Pd, 5-endo-dig S-cyclization via intramolecular nucleophilic attack by the methylthio group, followed by iodide-promoted S-demethylation, CO insertion, and nucleophilic attack by alcohol to form the ester (see Table 1 for yields and conditions).

This method achieves good to excellent yields (up to 80% isolated) of benzothiophene-3-carboxylic esters, which can be hydrolyzed to the corresponding carboxylic acids.

| Parameter | Typical Value/Condition | Outcome/Yield |

|---|---|---|

| Catalyst | PdI₂ (5 mol %) + KI (5 equiv) | High catalytic activity |

| Solvent | Methanol or MeOH/BmimBF₄ mixture | Efficient ester formation |

| Temperature | 80–100 °C | Optimal for cyclization |

| Pressure | CO (32 atm) + Air (up to 40 atm) | Enables carbonylation |

| Reaction time | 15–36 hours | Longer time improves yield |

| Yield | Up to 80% isolated yield | High selectivity and conversion |

Alternative Synthetic Routes via Ester Intermediates

An alternative approach involves:

- Synthesis of ethyl or methyl benzo[b]thiophene-3-carboxylates via esterification using coupling agents such as EDCI and DMAP in dichloromethane (DCM) with alcohols (e.g., ethanol or methanol).

- Subsequent functionalization of the benzothiophene ring by Suzuki coupling or other palladium-catalyzed cross-coupling reactions to introduce substituents.

- Hydrolysis of esters to the corresponding carboxylic acids under basic conditions (NaOH in EtOH/H₂O).

- Final sulfonylmethylation to yield the target compound.

Detailed Reaction Example: Palladium-Catalyzed Synthesis of Benzothiophene Carboxylates

| Step | Reagents and Conditions | Outcome/Notes |

|---|---|---|

| Starting material | Methyl(2-(phenylethynyl)phenyl)sulfane | Readily available precursor |

| Catalyst system | PdI₂ (5 mol %), KI (5 equiv) | Catalyzes cyclization and carbonylation |

| Solvent | Methanol (MeOH) | Acts as nucleophile and solvent |

| Pressure | CO (32 atm) + Air (40 atm) | Required for carbonylation |

| Temperature | 80 °C | Optimal for reaction |

| Time | 24 hours | Ensures complete conversion |

| Product isolation | Column chromatography (hexane–AcOEt 95:5) | Methyl 2-phenylbenzo[b]thiophene-3-carboxylate obtained in 80% yield |

Catalyst Recycling and Sustainable Aspects

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| PdI₂/KI-catalyzed carbonylation | PdI₂, KI, CO, MeOH | 80–100 °C, 15–36 h, 40 atm CO/air | Up to 80 | Direct cyclization and ester formation |

| Esterification via EDCI/DMAP | EDCI, DMAP, DCM, EtOH | RT, ~8 h | ~86 | Formation of ethyl esters from acids |

| Suzuki coupling and hydrolysis | Pd(dppf)Cl₂, Na₂CO₃, DMF/H₂O | 90 °C, 3 h; then NaOH hydrolysis | 49–91 | Functionalization and acid formation |

| Sulfonylmethylation (post-functionalization) | Oxidants, methylating agents | Varies | Variable | Introduces methanesulfonylmethyl group |

Research Findings and Considerations

- The palladium-catalyzed carbonylation approach provides a one-step, multicomponent synthesis from simple acyclic substrates, CO, alcohol, and O₂, offering a high degree of selectivity and efficiency.

- Reaction optimization studies indicate that substrate concentration, temperature, and reaction time significantly influence yield and conversion.

- The use of ionic liquids as solvents enhances catalyst stability and recyclability.

- Post-synthetic modifications such as sulfonylmethylation require careful control to avoid over-oxidation or side reactions.

- The methodologies are supported by detailed mechanistic hypotheses involving cyclization, demethylation, and carbonyl insertion steps.

常见问题

Q. Critical parameters :

- Temperature : Higher temperatures (80–120°C) accelerate reactions but may degrade sensitive substituents.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity for substitution reactions.

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in functionalization steps .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the structure, with characteristic shifts for the methanesulfonylmethyl group (δ ~3.0–3.5 ppm for CH₃SO₂) and aromatic protons (δ ~7.0–8.5 ppm) .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O stretch) validate functional groups .

- LCMS : Determines molecular weight (e.g., [M+H]+) and purity. High-resolution MS resolves isotopic patterns .

- X-ray crystallography : Resolves 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced: How can computational methods like DFT and molecular docking be applied to study the biological activity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity and stability. For example, the electron-withdrawing methanesulfonyl group increases electrophilicity at the thiophene ring .

- Molecular docking : Simulates binding interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Key steps:

Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: What strategies are recommended for resolving contradictions in experimental data, such as inconsistent bioactivity results across studies?

Answer:

- Cross-validation : Replicate experiments under standardized conditions (e.g., cell lines, assay protocols) .

- Statistical analysis : Apply ANOVA or t-tests to assess variability between batches or labs.

- Multi-technique corroboration : Combine in vitro assays (e.g., MTT for cytotoxicity) with in silico predictions to identify outliers .

- Meta-analysis : Review published data to identify trends or confounding variables (e.g., solvent effects on solubility) .

Advanced: How does the methanesulfonylmethyl group influence the compound’s reactivity and interaction with biological targets compared to other substituents?

Answer:

- Electronic effects : The strong electron-withdrawing nature of the -SO₂CH₃ group polarizes the thiophene ring, enhancing electrophilicity at the 2-carboxylic acid position .

- Steric effects : The bulky substituent may hinder binding to shallow protein pockets but improve selectivity for deeper active sites (e.g., kinase inhibitors) .

- Bioactivity : Compared to methyl or chloro substituents, the methanesulfonyl group increases solubility (via sulfonyl hydrophilicity) and metabolic stability .

Example : In anti-inflammatory studies, -SO₂CH₃ derivatives showed higher COX-2 inhibition than -Cl analogs due to stronger hydrogen bonding with Arg120 .

Basic: What are the key considerations in designing experiments to assess the compound’s potential anti-inflammatory or anticancer properties?

Answer:

- In vitro assays :

- Controls : Include positive controls (e.g., celecoxib for COX-2) and vehicle controls (DMSO <0.1%).

- Dose-response curves : Test concentrations spanning 0.1–100 μM to determine IC₅₀ values .

Advanced: In optimizing the synthesis of this compound, how can reaction parameters be systematically varied to enhance scalability without compromising purity?

Answer:

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent, catalyst loading) and identify optimal conditions .

- Process intensification :

- Continuous flow reactors : Improve heat/mass transfer for exothermic reactions .

- High-throughput screening : Test 96-well plate formats to rapidly identify ideal conditions .

- Purification : Employ recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/EtOAc) to achieve >95% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。